molecular formula C11H15BBrNO2 B1589589 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane CAS No. 374538-00-8

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Cat. No. B1589589
M. Wt: 283.96 g/mol
InChI Key: CYGPBFLFZQMUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Synthesis Analysis

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .


Chemical Reactions Analysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Scientific Research Applications

Synthesis and Characterization

  • The ortho-lithiated derivative of protected phenylboronic acid provides a pathway to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the utility of related compounds in the synthesis of complex boron-containing molecules with high rotational barriers and specific molecular structures (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Polymorphism and Material Science

  • A study on the polymorphic structures of a model arylboronic azaester revealed systematic shifts in 13C CP/MAS solid-state NMR spectra, demonstrating the impact of molecular conformation on material properties. This research highlights the relevance of boron-containing compounds in understanding material polymorphism and its implications for material science and engineering (Durka, Hoser, Kamiński, Luliński, Serwatowski, Koźmiński, & Woźniak, 2011).

Chemical Properties and Reactions

  • The influence of boronate groups on the selectivity of Br–Li exchange in model dibromoaryl boronates has been explored, providing insights into the reactivity and potential synthetic applications of boron-containing compounds. This research contributes to the broader understanding of how boronate groups affect chemical reactivity, which is crucial for the development of new synthetic methodologies (Durka, Luliński, Smętek, Da̧browski, Serwatowski, & Woźniak, 2013).

Antimicrobial Activity

  • Novel quinazolinones derived from similar boron-containing compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial agents. This research underscores the importance of exploring the biological activities of boron-containing compounds for pharmaceutical applications (Patel, Mistry, & Desai, 2006).

Safety And Hazards

The safety and hazards of a specific compound would depend on its exact molecular structure and properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions in the field of organoborane compounds are vast. They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds, and also in numerous transversal fields including catalysis, materials science, biology, imaging, etc .

properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGPBFLFZQMUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434631
Record name 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

CAS RN

374538-00-8
Record name 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.